molecular formula C20H22O5 B12687316 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- CAS No. 152490-58-9

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis-

Cat. No.: B12687316
CAS No.: 152490-58-9
M. Wt: 342.4 g/mol
InChI Key: JGUCMKGSUDQQQC-FOIQADDNSA-N
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Description

This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include methoxy and methylpropoxy derivatives, which are introduced through substitution reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted benzofurobenzopyrans. These products can have distinct chemical and physical properties, making them valuable for further research and applications.

Scientific Research Applications

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, cis-
  • 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis-

Uniqueness

Compared to similar compounds, 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-methylpropoxy)-, cis- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and methylpropoxy groups enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

152490-58-9

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(6aS,11aS)-3-methoxy-9-(2-methylpropoxy)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol

InChI

InChI=1S/C20H22O5/c1-11(2)9-23-19-8-18-14(7-16(19)21)15-10-24-17-6-12(22-3)4-5-13(17)20(15)25-18/h4-8,11,15,20-21H,9-10H2,1-3H3/t15-,20-/m1/s1

InChI Key

JGUCMKGSUDQQQC-FOIQADDNSA-N

Isomeric SMILES

CC(C)COC1=C(C=C2[C@H]3COC4=C([C@H]3OC2=C1)C=CC(=C4)OC)O

Canonical SMILES

CC(C)COC1=C(C=C2C3COC4=C(C3OC2=C1)C=CC(=C4)OC)O

Origin of Product

United States

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